2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound is a triazolo[4,5-d]pyrimidine derivative featuring a 2-fluorobenzyl substituent at position 3, a thioacetamide linker at position 7, and a 4-(trifluoromethoxy)phenyl group as the terminal acetamide substituent. Its molecular formula is estimated as C₂₁H₁₆F₄N₆O₂S (molecular weight ~465.4 g/mol), though experimental data on its physicochemical properties (e.g., melting point, solubility) remain unreported in the provided evidence .
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N6O2S/c21-15-4-2-1-3-12(15)9-30-18-17(28-29-30)19(26-11-25-18)33-10-16(31)27-13-5-7-14(8-6-13)32-20(22,23)24/h1-8,11H,9-10H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDHZSTZZIFYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit usp28. USP28 is a deubiquitinating enzyme involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response.
Mode of Action
Compounds with similar structures have been reported to interact with their targets through hydrogen bonding. For instance, the nitrogen atom in the pyridine ring of similar compounds has been suggested to form a hydrogen bond with Met332, which could be responsible for their improved activity.
Biochemical Pathways
Inhibition of usp28 by similar compounds can affect various cellular processes, including cell cycle progression and dna damage response. These processes involve multiple biochemical pathways, including the p53 pathway, the Wnt signaling pathway, and the DNA damage response pathway.
Pharmacokinetics
Similar compounds have been reported to be used successfully in both in vitro and in vivo experiments. After intravenous administration and 808 nm laser irradiation, nanoparticles of similar compounds have been reported to achieve complete tumor remission in HeLa tumor-bearing mice without recurrence.
Biological Activity
The compound 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This compound integrates a triazole and pyrimidine framework with a thioether linkage and an acetamide functional group, which may influence its pharmacokinetic properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 408.46 g/mol. The presence of the fluorobenzyl group enhances lipophilicity, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN6OS |
| Molecular Weight | 408.46 g/mol |
| Chemical Structure | Triazole-Pyrimidine Hybrid |
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant biological activities, particularly in cancer therapy. The mechanism of action often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial in the proliferation and survival of cancer cells.
Case Study: Inhibition of EGFR Pathway
In studies involving similar triazolopyrimidine derivatives:
- Cytotoxicity : Compounds demonstrated varying levels of cytotoxicity against cervical and breast cancer cell lines.
- Western Blot Analysis : Indicated that these compounds inhibited the activation of EGFR and downstream signaling molecules like Akt and Erk1/2 at concentrations as low as 7 µM .
- Binding Studies : Docking experiments suggested that these compounds bind effectively to the ATP binding site of EGFR, disrupting its signaling cascade .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities.
- Anti-inflammatory Effects : The thioether linkage may contribute to anti-inflammatory properties.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-1,2,4-triazole | Contains triazole ring | Antimicrobial |
| 6-Fluoropyrimidine | Fluorinated pyrimidine | Antitumor |
| Thiazole derivatives | Thioether linkages | Antimicrobial and anti-inflammatory |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(substituted phenyl)acetamides | Diverse substituents | Various biological activities |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The triazolo[4,5-d]pyrimidine core differentiates this compound from thiazolo[4,5-d]pyrimidine derivatives (e.g., 5-thioxo-thiazolo[4,5-d]pyrimidines in ). The triazole ring introduces additional nitrogen atoms, which may alter hydrogen-bonding interactions with biological targets compared to sulfur-containing thiazolo analogs .
Substituent Analysis
- 2-Fluorobenzyl vs. Benzyl () :
The compound in , 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide , lacks fluorine on the benzyl group. Fluorination typically enhances lipophilicity and resistance to oxidative metabolism, suggesting improved pharmacokinetics for the target compound . - 4-Trifluoromethoxyphenyl vs.
Bioactivity Implications
While direct bioactivity data for the target compound are absent in the evidence, structural analogs from demonstrate activities such as enzyme inhibition (e.g., cyclin-dependent kinases) or antimicrobial effects. The thioacetamide moiety in both compounds may act as a hydrogen-bond acceptor, critical for target engagement .
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
Metabolic Stability: Fluorine atoms in the target compound likely reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .
Target Selectivity : The trifluoromethoxy group may enhance selectivity for enzymes with hydrophobic active sites, a hypothesis supported by studies on similar trifluoromethylated drugs .
Synthetic Challenges : Microwave-assisted synthesis (as in ) could optimize yield for the target compound, given the steric complexity of its substituents.
Q & A
Q. What are the standard synthetic routes for preparing 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide?
Methodological Answer: The compound’s synthesis typically involves coupling a triazolo[4,5-d]pyrimidine core with a thioacetamide moiety. For example:
Core Formation : Start with 7-chloro-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine. React this intermediate with a thiol-bearing reagent (e.g., thiourea derivatives) under basic conditions to introduce the thioether group .
Amide Coupling : Use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N-(4-(trifluoromethoxy)phenyl)acetamide in the presence of a base (e.g., DIPEA) in THF or DMF .
Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 30:70) and confirm purity via HPLC or LC-MS .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm for benzylic CH₂; trifluoromethoxy signals at δ 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks around m/z 500–550 depending on substituents) .
- X-ray Crystallography : For absolute configuration determination, particularly if stereoisomerism arises during synthesis .
Advanced Research Questions
Q. What computational strategies can optimize reaction conditions for synthesizing this compound with high yield and purity?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and identify energy barriers in key steps (e.g., thioether formation). Tools like Gaussian or ORCA are standard .
- Reaction Path Search : Employ automated reaction path search algorithms (e.g., AFIR or GRRM) to explore alternative pathways and minimize side products .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvent/base combinations. ICReDD’s approach integrates experimental data with computational predictions to reduce trial-and-error cycles .
Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?
Methodological Answer:
- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For example, discrepancies in IC₅₀ values may arise from off-target effects or assay sensitivity .
- Structural Dynamics Analysis : Use molecular dynamics simulations (e.g., GROMACS) to study compound-receptor interactions under varying pH or ionic conditions, which may explain activity variations .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies are effective in isolating and characterizing stereoisomers or polymorphs of this compound?
Methodological Answer:
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak® OD or AD-H columns) with mobile phases like methanol/CO₂ (supercritical fluid chromatography) .
- Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., using ethyl acetate/hexane or DMSO/water) and analyze via PXRD to identify polymorphic forms .
- Thermal Analysis : DSC (Differential Scanning Calorimetry) to detect melting point variations between polymorphs (e.g., mp differences >5°C indicate distinct forms) .
Q. How can researchers design experiments to elucidate the compound’s pharmacological targets?
Methodological Answer:
- Chemical Proteomics : Use affinity-based pull-down assays with a biotinylated derivative of the compound to capture binding proteins from cell lysates. Identify targets via LC-MS/MS .
- Kinome Screening : Test against a panel of recombinant kinases (e.g., Eurofins KinaseProfiler) to identify inhibition profiles .
- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) against potential targets (e.g., ATP-binding pockets of kinases) to prioritize candidates for validation .
Methodological Challenges
Q. How should researchers address low solubility or stability of this compound in biological assays?
Methodological Answer:
- Formulation Optimization : Use co-solvents (e.g., DMSO ≤0.1% v/v) or solubilizing agents (e.g., cyclodextrins) .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
- Prodrug Design : Modify the acetamide or trifluoromethoxy group to enhance solubility (e.g., phosphate prodrugs) .
Q. What advanced techniques are recommended for analyzing metabolite profiles of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF or Orbitrap systems to detect metabolites in liver microsomes or plasma .
- Radiolabeling : Synthesize a ¹⁴C-labeled version to track metabolic pathways via autoradiography .
- NMR-Based Metabolomics : Combine ¹H NMR with statistical tools (e.g., PCA) to correlate metabolite changes with toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
